molecular formula C23H25N3O5 B11594230 N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11594230
M. Wt: 423.5 g/mol
InChI Key: UQFWGXFEIQDSSJ-UHFFFAOYSA-N
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Description

1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carbamoyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O5/c1-3-12-24-23(29)16-13-22(28)26(14-16)18-6-10-20(11-7-18)31-15-21(27)25-17-4-8-19(30-2)9-5-17/h3-11,16H,1,12-15H2,2H3,(H,24,29)(H,25,27)

InChI Key

UQFWGXFEIQDSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC=C

Origin of Product

United States

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